2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide
Overview
Description
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group at the 6th position, a phenyl group at the 4th position, and an oxy-N-cyclopropylacetamide moiety at the 7th position. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the nature of their targets
Result of Action
Many coumarin derivatives are known to have significant biological activity, including antimicrobial, antitubercular, and antioxidant activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts acylation.
Attachment of the Oxy-N-cyclopropylacetamide Moiety: The final step involves the nucleophilic substitution of the hydroxyl group at the 7th position with N-cyclopropylacetamide. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Comparison with Similar Compounds
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide can be compared with other similar compounds, such as:
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-methylacetamide: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-phenylacetamide: This derivative has a phenyl group in place of the cyclopropyl group.
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-ethylacetamide: This compound features an ethyl group instead of the cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclopropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-16-8-15-14(12-4-2-1-3-5-12)9-20(24)26-17(15)10-18(16)25-11-19(23)22-13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSOPUETJEPDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.